9-(3-Nitrobenzyl)-9H-purin-6-amine

N1-oxidation hepatic microsomes metabolic stability

9-(3-Nitrobenzyl)-9H-purin-6-amine (3NBA) is a synthetic N9-substituted adenine derivative bearing a 3-nitrobenzyl moiety at the purine 9-position and a primary amine at C6. With a molecular weight of 270.25 g/mol, computed XLogP3 of 1.5, one hydrogen bond donor, and six hydrogen bond acceptors, it occupies a physicochemical space distinct from its unsubstituted benzyl counterpart and other nitro positional isomers.

Molecular Formula C12H10N6O2
Molecular Weight 270.25 g/mol
CAS No. 7008-55-1
Cat. No. B11851593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3-Nitrobenzyl)-9H-purin-6-amine
CAS7008-55-1
Molecular FormulaC12H10N6O2
Molecular Weight270.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-2-1-3-9(4-8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15)
InChIKeyDGWWKORZCBVXKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(3-Nitrobenzyl)-9H-purin-6-amine (CAS 7008-55-1): A Position-Isomeric Purine Scaffold for Metabolic Stability Screening and Structure-Activity Studies


9-(3-Nitrobenzyl)-9H-purin-6-amine (3NBA) is a synthetic N9-substituted adenine derivative bearing a 3-nitrobenzyl moiety at the purine 9-position and a primary amine at C6 [1]. With a molecular weight of 270.25 g/mol, computed XLogP3 of 1.5, one hydrogen bond donor, and six hydrogen bond acceptors, it occupies a physicochemical space distinct from its unsubstituted benzyl counterpart and other nitro positional isomers [1]. The compound has been directly compared against 9-benzyladenine (BA), 9-(2-nitrobenzyl)adenine (2NBA), and 9-(4-nitrobenzyl)adenine (4NBA) in quantitative metabolic profiling experiments using hepatic microsomal systems [2].

1
Positional Isomer Probe
Supports hepatic N1-oxidase substrate specificity and structure-metabolism relationship studies
2
Metabolic Stability Context
Reported slower N1-oxidation rate vs. 2-nitro isomer; grouped with 4NBA as lowest-rank in microsomal assays
3
CYP Substrate Recognition
Supports CYP2D/CYP3A substrate recognition research; resists phenobarbital-mediated induction

Why 9-Benzyladenine and Other Nitrobenzyl Isomers Cannot Substitute for 9-(3-Nitrobenzyl)-9H-purin-6-amine in Metabolic and Pharmacological Studies


Isomeric 9-(nitrobenzyl)adenines exhibit markedly different N1-oxidation rates by hepatic microsomal enzymes, with the 3-nitro isomer (3NBA) displaying metabolic stability profiles that diverge significantly from the 2-nitro (2NBA) and unsubstituted benzyl (BA) analogs [1]. Furthermore, cytochrome P450 induction responses are substituent-position-dependent: phenobarbital induces BA N1-oxidation approximately 6-fold and 4NBA approximately 2-fold, while 3NBA and 2NBA N1-oxidation remain largely unaffected [2]. These differential metabolic and enzymatic properties mean that generic substitution among positional isomers introduces uncontrolled variability in biological readouts, invalidating direct interchangeability [3].

3NBA (Target)
Slowest N1-oxidation rate rank; resistant to phenobarbital CYP induction
3-nitro positional isomer
2NBA / BA May Shift
2NBA shows fastest N1-oxidation; BA shows ~6× induction under phenobarbital
Metabolic profile may not transfer
3NBA (Target)
Not claimed in US3953597A anticoccidial patent scope
Structurally outside active 2-substituted benzyl claims
2NBA Differs
Explicitly listed as active coccidiostat in patent claims
Patent scope context may not transfer
3NBA (Target)
XLogP3 = 1.5; 6 H-bond acceptors; baseline-resolved via validated HPLC
Distinct physicochemical and chromatographic identity
BA / 4NBA May Shift
BA: XLogP3 = 1.1, 5 HBA. 4NBA: different retention and metabolic induction profile
Physicochemical and analytical context may differ

Quantitative Differentiation Evidence for 9-(3-Nitrobenzyl)-9H-purin-6-amine (CAS 7008-55-1) vs. Closest Analogs


Head-to-Head Metabolic N1-Oxidation Rate Ranking: 3NBA vs. 2NBA, BA, and 4NBA in Hamster Hepatic Microsomes

In a direct comparative study using normal hamster hepatic microsomes, the N1-oxidation rate of 3NBA was found to be substantially lower than that of 2NBA and BA, and comparable to that of 4NBA. The rank order of N1-oxidation rates was 2NBA > BA > 3NBA ≈ 4NBA, as established by HPLC, TLC, UV, and MS characterization of the N1-oxide metabolites [1]. This positions 3NBA as a metabolically more stable scaffold relative to the 2-nitro isomer and the parent benzyl compound.

N1-Oxidation Rate Rank
Head-to-head
2NBA > BA > 3NBA ≈ 4NBA
Reported metabolic stability ranking; 3NBA groups with lowest oxidation rate
Hamster hepatic microsomes; HPLC/TLC/UV/MS confirmed
N1-oxidation hepatic microsomes metabolic stability

Differential CYP Induction Response: 3NBA and 2NBA Resist Phenobarbital-Mediated Metabolic Acceleration Unlike BA and 4NBA

When phenobarbital-induced rabbit hepatic microsomes were employed, the N1-oxidation rate of BA increased approximately 6-fold and that of 4NBA increased approximately 2-fold relative to uninduced controls. In contrast, the N1-oxidation of both 3NBA and 2NBA was not markedly affected [1]. Beta-naphthoflavone and Arochlor 1254 showed no inductive effects on any substrate. The study further demonstrated that nifedipine (CYP3A inhibitor) and haloperidol (CYP2D inhibitor) significantly inhibited N1-oxidation of all substrates, implicating CYP3A and CYP2D subfamilies [1].

CYP Induction Response
Head-to-head
3NBA: ≈1× (unaffected)
Resists phenobarbital-mediated CYP induction; supports predictable exposure context
BA ~6×; 4NBA ~2×; 2NBA unaffected. Rabbit microsomes, HPLC
CYP induction phenobarbital drug metabolism

Exclusion of the 3-Nitrobenzyl Isomer from Anticoccidial Patent Claims: A Structurally Distinct Negative Control

US Patent US3953597A, which claims 6-amino-9-(substituted benzyl)purines as coccidiostats, explicitly lists 6-amino-9-(2-nitrobenzyl)purine among the active compounds but does not include or exemplify the 3-nitrobenzyl isomer [1]. The patent specification emphasizes that preferred substituents occupy the 2- and 6-positions of the benzyl ring, and that no more than one substituent shall be nitro or trihalomethyl. The 3-nitro positional isomer falls outside this defined active scope, indicating a distinct structure-activity landscape.

Patent Scope Exclusion
Class-level
3NBA not claimed in US3953597A
Structurally distinct from active 2-nitrobenzyl patent claims
Supports scaffold-divergent negative control use. Data to verify
anticoccidial patent positional isomer

Validated Reversed-Phase HPLC Baseline Resolution of 3NBA from All Nitrobenzyl and Benzyl Isomers

A validated solid-phase extraction and reversed-phase HPLC method achieved complete baseline resolution of all four analytes—BA, 2NBA, 3NBA, 4NBA—and their corresponding N1-oxide metabolites. Using an ODS column at 50°C with H₂O–MeOH–diethylamine (65:35:0.5, v/v/v) at pH 6.8 and UV detection at 233 nm, all retention times fell within a 6–14 min window with extraction recoveries in the range of 92–101% [1]. The method's within-day coefficients of variation were within acceptable limits for quantitative bioanalysis [1].

HPLC Baseline Resolution
Method context
Complete resolution of all 4 isomers
Supports isomer-specific analytical QC and identity confirmation
ODS, 50°C, pH 6.8, UV 233 nm; recovery 92–101%
HPLC analytical method quality control

Physicochemical Property Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Capacity vs. 9-Benzyladenine

The computed XLogP3 of 3NBA is 1.5, compared to 1.1 for 9-benzyladenine (BA), a ΔXLogP3 of +0.4 attributable to the nitro substituent [1][2]. Additionally, 3NBA possesses 6 hydrogen bond acceptors versus 5 for BA, owing to the two nitro oxygen atoms [1][2]. These differences in lipophilicity and H-bond acceptor count can influence membrane permeability, protein binding, and aqueous solubility.

Lipophilicity & HBA
Cross-study
XLogP3 = 1.5 (BA: 1.1)
Higher lipophilicity may alter membrane permeability context
ΔXLogP3 +0.4; HBA: 6 vs. 5 for BA. PubChem computed
lipophilicity XLogP3 drug-likeness

Recommended Research and Industrial Application Scenarios for 9-(3-Nitrobenzyl)-9H-purin-6-amine (CAS 7008-55-1)


Metabolic Stability Probe in Hepatic N-Oxidase Substrate Specificity Studies

3NBA is the isomer of choice for investigating hepatic N1-oxidase substrate specificity and structure-metabolism relationships, as its slow N1-oxidation rate (ranked lowest alongside 4NBA) and resistance to phenobarbital induction provide a stable metabolic baseline for comparative enzymology studies [1][2].

Positional Isomer Negative Control for 2-Nitrobenzyl Anticoccidial Screening Programs

Given its explicit absence from US3953597A claims while the 2-nitro isomer is claimed as an active coccidiostat, 3NBA serves as an ideal structurally matched negative control in anticoccidial screening cascades to establish nitro group positional selectivity [1].

Certified Analytical Reference Standard for Isomeric Nitrobenzyladenine Differentiation in Complex Matrices

The validated HPLC method with confirmed baseline resolution of all four isomers enables 3NBA to be deployed as a certified reference material for method development, quality control, and forensic identification of positional isomers in biological samples [1].

Scaffold for Structure-Activity Relationship Studies Targeting CYP2D and CYP3A Substrate Recognition

The differential CYP induction and inhibition profile of 3NBA—CYP3A/CYP2D-mediated N1-oxidation that is resistant to phenobarbital induction yet sensitive to nifedipine and haloperidol inhibition—makes it a valuable tool compound for dissecting CYP isoform contributions in drug metabolism and DDI research [1].

Application
Selection Property
Validation Focus
Hepatic N1-oxidase substrate specificity studies
N1-oxidation rate context
Hepatic microsomal stability endpoints
Positional isomer negative control for anticoccidial screening
Nitro position selectivity review
Anticoccidial screening endpoint context
Certified analytical reference for isomeric nitrobenzyladenine differentiation
Isomer chromatographic resolution
HPLC isomer identity confirmation
Scaffold for CYP2D/CYP3A substrate recognition SAR studies
CYP induction response context
CYP2D/CYP3A inhibition endpoint review
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